N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic organic compound that belongs to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine and a furochromene derivative. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification steps: Including recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Utilizing its properties in material science.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide: Unique due to its specific substituents and structural features.
Other furochromenes: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C26H27NO6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C26H27NO6/c1-13-16(4)32-24-15(3)25-19(10-18(13)24)14(2)20(26(29)33-25)11-23(28)27-12-17-7-8-21(30-5)22(9-17)31-6/h7-10H,11-12H2,1-6H3,(H,27,28) |
InChI Key |
AXXZXTQXIOZAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC(=C(C=C4)OC)OC)C)C)C |
Origin of Product |
United States |
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